![molecular formula C6H4O B14268555 Bicyclo[3.1.0]hexa-3,5-dien-2-one CAS No. 133985-05-4](/img/structure/B14268555.png)
Bicyclo[3.1.0]hexa-3,5-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.0]hexa-3,5-dien-2-one is a highly strained cyclopropene compound known for its unique structural properties and reactivity. This compound is characterized by a bicyclic framework that includes a three-membered ring fused to a six-membered ring, creating significant ring strain. This strain makes this compound an interesting subject for studies in organic chemistry, particularly in the context of quantum tunneling and rearrangement reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.0]hexa-3,5-dien-2-one typically involves the construction of the three-membered ring through various annulation reactions. One common method is the (3 + 2) annulation of suitable precursors . The reaction conditions often require the use of Lewis acids to catalyze the formation of the strained bicyclic structure .
Industrial Production Methods
While specific industrial production methods for Bicyclo[31
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.1.0]hexa-3,5-dien-2-one undergoes various types of chemical reactions, including:
Rearrangement Reactions: The compound is known for its rearrangement to 4-oxocyclohexa-2,5-dienylidene via heavy-atom tunneling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Catalysts: Various catalysts can be employed to lower the activation barriers and enhance reaction rates.
Major Products Formed
The major product formed from the rearrangement of this compound is 4-oxocyclohexa-2,5-dienylidene .
Aplicaciones Científicas De Investigación
Bicyclo[3.1.0]hexa-3,5-dien-2-one has several applications in scientific research:
Biology and Medicine:
Mecanismo De Acción
The mechanism of action for Bicyclo[3.1.0]hexa-3,5-dien-2-one primarily involves quantum tunneling, where the compound undergoes rearrangement without passing through a traditional transition state. This process is facilitated by the formation of Lewis acid-base complexes, which lower the activation barriers and narrow the barrier widths, enhancing the tunneling rates .
Comparación Con Compuestos Similares
Similar Compounds
Dehydrosabinaketone: This compound shares a similar bicyclic structure and is known for its reactivity in various chemical transformations.
Semibullvalene: Another compound that undergoes Cope rearrangement, showcasing similar reactivity patterns involving heavy-atom tunneling.
Uniqueness
Bicyclo[3.1.0]hexa-3,5-dien-2-one is unique due to its highly strained structure and the significant role of quantum tunneling in its reactivity. This distinguishes it from other similar compounds that may not exhibit the same degree of strain or reliance on tunneling mechanisms .
Propiedades
Número CAS |
133985-05-4 |
|---|---|
Fórmula molecular |
C6H4O |
Peso molecular |
92.09 g/mol |
Nombre IUPAC |
bicyclo[3.1.0]hexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H4O/c7-6-2-1-4-3-5(4)6/h1-3,5H |
Clave InChI |
PIRNYZWECGQPSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C2C1=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


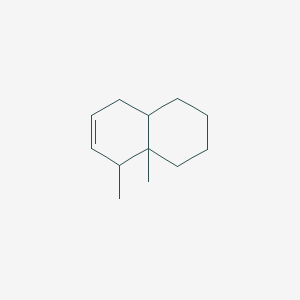
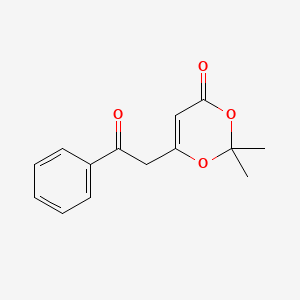
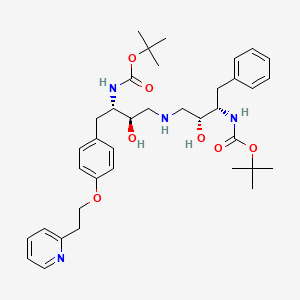
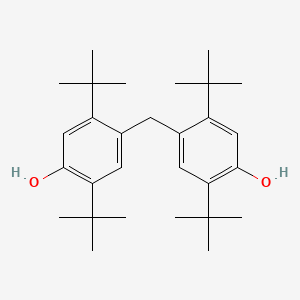
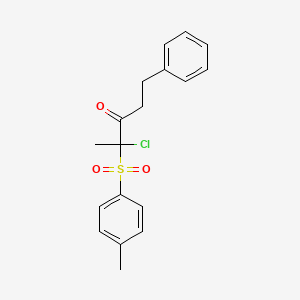
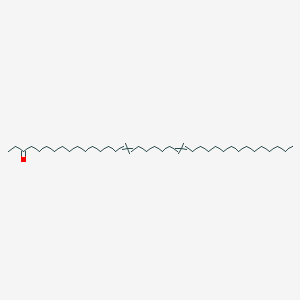
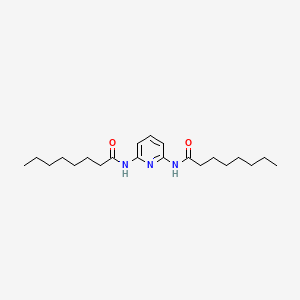
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
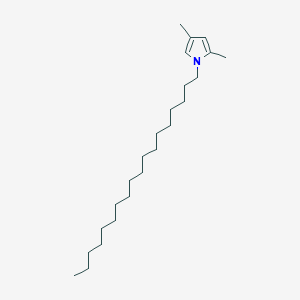
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
